6,7-Dibromobenzo[de]isochromene-1,3-dione
Overview
Description
6,7-Dibromobenzo[de]isochromene-1,3-dione is a chemical compound with the molecular formula C12H4Br2O3 and a molecular weight of 355.97 g/mol . It is also known by its IUPAC name, 6,7-dibromo-1H,3H-benzo[de]isochromene-1,3-dione . This compound is characterized by the presence of two bromine atoms attached to a benzoisochromene core, making it a dibromo derivative of benzoisochromene.
Scientific Research Applications
6,7-Dibromobenzo[de]isochromene-1,3-dione has several scientific research applications:
Safety and Hazards
The compound “6,7-Dibromobenzo[de]isochromene-1,3-dione” is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 6,7-Dibromobenzo[de]isochromene-1,3-dione typically involves the bromination of benzoisochromene derivatives. One common method includes the reaction of benzoisochromene with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the 6 and 7 positions.
Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield . The purity of the final product is usually ensured through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
6,7-Dibromobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents . The major products formed depend on the specific reaction pathway and conditions employed.
Mechanism of Action
The mechanism of action of 6,7-Dibromobenzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules . This interaction can disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
6,7-Dibromobenzo[de]isochromene-1,3-dione can be compared with other similar compounds such as:
4,5-Dibromonaphthalene-1,8-dicarboxylic acid: Another dibromo derivative with similar reactivity but different structural properties.
6,7-Dinitrobenzo[de]isochromene-1,3-dione: A nitro derivative that exhibits different chemical and biological properties due to the presence of nitro groups instead of bromine atoms.
Properties
IUPAC Name |
8,10-dibromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUUAJMSVJJHQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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